![molecular formula C7H10O2 B3021092 2-Oxabicyclo[4.2.0]octan-7-one CAS No. 31996-72-2](/img/structure/B3021092.png)
2-Oxabicyclo[4.2.0]octan-7-one
Overview
Description
2-Oxabicyclo[4.2.0]octan-7-one is a bicyclic compound featuring a four-membered and a two-membered ring system (bicyclo[4.2.0] framework) with an oxygen atom at position 2 and a ketone group at position 6. This structure confers unique steric and electronic properties, making it a valuable scaffold in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[4.2.0]octan-7-one can be achieved through several methods. One common approach involves the ring-opening polymerization of bridged or fused bicyclic lactones . This method typically employs catalysts such as n-butyl lithium or trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of rhodium(I) complexes to catalyze the reaction of terminal aryl alkynes, resulting in the formation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is available in large quantities for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[4.2.0]octan-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include n-butyl lithium, trifluoromethanesulfonic acid, and benzyl alcohol . The reaction conditions can vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions can include various substituted bicyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Oxabicyclo[4.2.0]octan-7-one has a wide range of scientific research applications. It is used in organic synthesis, drug discovery, and material science. Its unique structure allows it to be applied in various fields, opening doors to innovative advancements in scientific exploration.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of 2-Oxabicyclo[4.2.0]octan-7-one include:
- 8-Oxa-3-azabicyclo[4.2.0]octan-7-one : Contains both oxygen and nitrogen in the bicyclic framework.
- Bicyclo[2.2.2]octane derivatives : Differ in bridge size (2.2.2 vs. 4.2.0), influencing geometric and electronic properties.
Table 1: Structural Comparison
Compound | Bridge System | Heteroatoms/Substituents | Key Features |
---|---|---|---|
This compound | 4.2.0 | O at C2, ketone at C7 | Compact bicyclic ketone |
8-Oxa-3-azabicyclo[4.2.0]octan-7-one | 4.2.0 | O at C8, N at C3, ketone | Hybrid heteroatom system |
2-Oxabicyclo[2.2.2]octane | 2.2.2 | O at C2 | Bioisostere for para-phenyl rings |
Bicyclo[4.2.0]octan-7-one | 4.2.0 | Ketone at C7 | Parent hydrocarbon framework |
Physicochemical Properties
- Lipophilicity : In phenyl bioisostere studies, 2-Oxabicyclo[2.2.2]octane reduces lipophilicity (clogP: 2.6 vs. 4.5 for phenyl) and improves water solubility in drug analogs like Imatinib . For this compound, similar trends are anticipated due to reduced aromaticity but require experimental validation.
- Acidity : The pKa of 2-Oxabicyclo[2.2.2]octane carboxylic acid (4.4) closely matches phenyl analogs (4.5), enabling bioisosteric replacement without altering ionization . For this compound derivatives, acidity modulation would depend on substituent proximity to the ketone.
Table 3: Comparative Physicochemical Data
Property | 2-Oxabicyclo[2.2.2]octane | Phenyl Ring | This compound (Predicted) |
---|---|---|---|
clogP | 2.6 | 4.5 | ~3.0 (estimated) |
Water Solubility | High | Moderate | Moderate-High |
Thermal Stability | >100°C | Variable | Likely stable up to 80-100°C |
Biological Activity
2-Oxabicyclo[4.2.0]octan-7-one, a bicyclic compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes a ketone functional group integrated within a bicyclic framework. This configuration is crucial for its interaction with various enzymes and receptors in biological systems.
Feature | Description |
---|---|
Molecular Formula | C8H12O |
CAS Number | 65656-92-0 |
Functional Groups | Ketone, Oxygen |
Bicyclic Structure | Contributes to unique chemical properties |
The mechanism of action of this compound involves its ability to fit into specific binding sites on enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, such as metabolic regulation and signal transduction.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzyme activities, leading to alterations in metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, affecting physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.
- Enzyme Modulation : The compound shows promise in modulating enzyme activities related to metabolic processes.
- Pharmacological Applications : Derivatives of this compound are being explored for their therapeutic potential in drug development.
Case Studies
Several studies have highlighted the biological significance of this compound and its derivatives:
- Study on Enzyme Interactions : A study demonstrated that derivatives of this compound exhibited selective inhibition against certain cytochrome P450 enzymes, suggesting potential applications in pharmacology for drug metabolism modulation .
- Synthesis and Biological Testing : Another research effort focused on synthesizing various derivatives and testing their biological activity against cancer cell lines, revealing promising results for specific analogs .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Properties
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAFSLVZGWLORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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